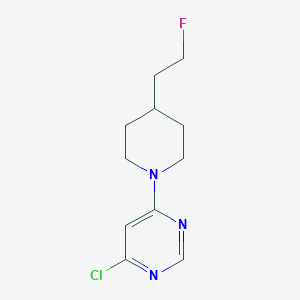
4-氯-6-(4-(2-氟乙基)哌啶-1-基)嘧啶
描述
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions.Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine”, have been described with a wide range of biological potential . They are integral parts of DNA and RNA and impart diverse pharmacological properties .Physical And Chemical Properties Analysis
“4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” is a white powder . Its 1H NMR spectrum and 13C NMR spectrum have been reported .科学研究应用
Positron Emission Tomography (PET) Imaging
This compound has been utilized in the development of PET imaging ligands . Specifically, it serves as a precursor for radioligands targeting the Colony-Stimulating Factor 1 Receptor (CSF1R) . CSF1R is an emerging target for neuroinflammation imaging, which is crucial in understanding and diagnosing neurodegenerative diseases like Alzheimer’s Disease (AD). The compound’s ability to bind with CSF1R makes it a valuable tool in the synthesis of radioligands for PET imaging.
Neuroinflammation Research
Due to its role in PET imaging ligands for CSF1R, 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine contributes significantly to neuroinflammation research . It helps in visualizing and quantifying the activation of microglia, which are pivotal in the neuroinflammatory process. This can lead to better understanding and potential treatments for various neurodegenerative conditions.
Antibacterial Activity
Research into N-substituted derivatives of similar compounds has shown potential antibacterial activity . While not directly linked to 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine , the structural similarities suggest that it could be modified to enhance its antibacterial properties. This opens up possibilities for the compound to be used in the development of new antibacterial agents.
Alzheimer’s Disease Treatment
Compounds structurally related to 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine have been found to inhibit enzymes like acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease, indicating that this compound could potentially be developed into a therapeutic agent for such neurodegenerative diseases.
Synthesis of Antipsychotic Medications
The compound’s structure is closely related to intermediates used in the synthesis of antipsychotic drugs . This suggests that it could be a key intermediate in the production of medications for psychiatric disorders, such as schizophrenia.
Radiopharmaceutical Sciences
In the field of radiopharmaceutical sciences, the compound is used to create radiofluorinated ligands . These ligands are essential for tracing and imaging in various diagnostic procedures, making the compound a significant contributor to the advancement of radiopharmaceuticals.
Organic Synthesis
The compound is also important in organic chemistry for the synthesis of new pyrimidine derivatives . These derivatives have numerous applications, including in the development of drugs and other chemical entities.
Drug Development and Modification
Lastly, the compound’s versatile structure allows for various modifications, making it a valuable scaffold in drug development . By altering functional groups, researchers can create new molecules with improved efficacy and reduced toxicity for various medical applications.
未来方向
作用机制
The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known for their wide range of biological activities, including acting on the central nervous system, cardiovascular system, and immune system .
The presence of a fluorine atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Fluorine can enhance the metabolic stability of a drug, increase its lipophilicity, and improve its ability to penetrate cell membranes, thereby potentially enhancing its bioavailability .
属性
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c12-10-7-11(15-8-14-10)16-5-2-9(1-4-13)3-6-16/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUBECZGFALLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



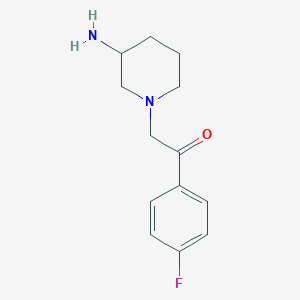
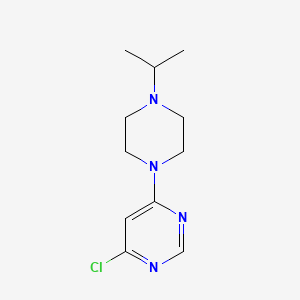
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
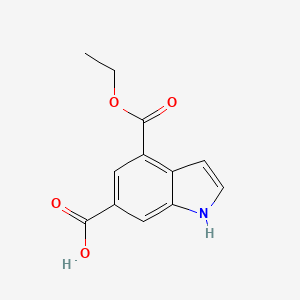
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
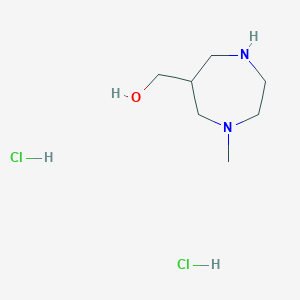

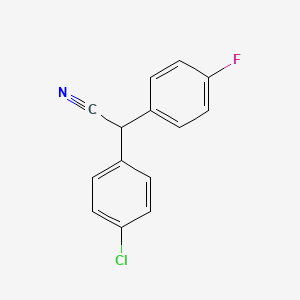
![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
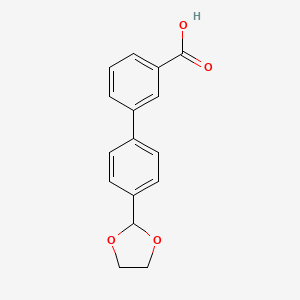
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)